1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea
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Overview
Description
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine derivative can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable electrophile, such as a halogenated precursor.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the aromatic ring. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea: shares structural similarities with other thiazole and piperazine derivatives, such as:
Uniqueness:
- The combination of a thiazole ring, piperazine moiety, and urea linkage in a single molecule is relatively unique, providing a distinct set of chemical and biological properties. This structural uniqueness can lead to novel interactions with biological targets and potentially new therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2S/c1-17-7-8-18(25)15-21(17)29-11-13-30(14-12-29)22(31)10-9-20-16-33-24(27-20)28-23(32)26-19-5-3-2-4-6-19/h7-8,15-16,19H,2-6,9-14H2,1H3,(H2,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNPLALUQLLLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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